Methyl pyrrolidine-2-carboxylate hydrochloride
Overview
Description
“Methyl pyrrolidine-2-carboxylate hydrochloride” is a chemical compound with the molecular formula C6H12ClNO2 . It is used in various scientific and industrial applications .
Molecular Structure Analysis
The molecular structure of “Methyl pyrrolidine-2-carboxylate hydrochloride” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a carboxylate group attached to the pyrrolidine ring .Scientific Research Applications
Influenza Neuraminidase Inhibition
Methyl pyrrolidine derivatives, like the compound A-192558, demonstrate significant inhibitory activity against influenza neuraminidase. These derivatives are synthesized using pyrrolidine cores and exhibit high potency in inhibiting both NA A and NA B strains of influenza. The interaction of these compounds with the enzyme active site has been confirmed through X-ray crystallography (Wang et al., 2001).
Antimicrobial Activity
Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives exhibit notable antimicrobial activity. These compounds are effective against various bacterial and fungal strains, including M. tuberculosis, and show potential as powerful antimycobacterial agents (Nural et al., 2018).
Potential in Treating Cognitive Disorders
Research on compounds like 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089) suggests a positive impact on cognitive enhancement. These compounds exhibit favorable oral bioavailability and reduced activation of peripheral ganglionic type receptors, making them attractive candidates for treating cognitive disorders (Lin et al., 1997).
Antibacterial and Antifungal Activities
Various pyrrolidine derivatives, such as pyridine-bridged 2,6-bis-carboxamide Schiff's bases, have been synthesized and demonstrated significant antibacterial and fungicidal activities. These activities are comparable to those of reference antibiotic drugs (Al-Omar & Amr, 2010).
Future Directions
properties
IUPAC Name |
methyl pyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-9-6(8)5-3-2-4-7-5;/h5,7H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEIPVHJHZTMDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481205 | |
Record name | Methyl pyrrolidine-2-carboxylate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl pyrrolidine-2-carboxylate hydrochloride | |
CAS RN |
79397-50-5 | |
Record name | Methyl DL-prolinate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079397505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl pyrrolidine-2-carboxylate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL DL-PROLINATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3PYL8G736 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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